molecular formula C11H9ClF3N3 B14860184 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B14860184
M. Wt: 275.66 g/mol
InChI Key: VFLZKLGOSZEREO-UHFFFAOYSA-N
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Description

(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of substituents: Chlorine and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions.

    Formation of the enamine: The dimethylamino group is added through nucleophilic substitution, followed by the formation of the enamine structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents, targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: A simpler pyridine derivative with similar substituents.

    3-(dimethylamino)prop-2-enenitrile: A compound with a similar enamine structure.

Uniqueness

What sets (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile apart is the combination of its substituents, which can impart unique chemical and biological properties.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3/c1-18(2)6-7(4-16)10-9(12)3-8(5-17-10)11(13,14)15/h3,5-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLZKLGOSZEREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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